1-(5-Chloro-1-benzofuran-2-yl)ethanone
Overview
Description
1-(5-Chloro-1-benzofuran-2-yl)ethanone is a chemical compound with the molecular formula C10H7ClO2 . It is a solid at ambient temperature .
Synthesis Analysis
The synthesis of 1-(5-Chloro-1-benzofuran-2-yl)ethanone can be achieved through the reaction of 5-chlorosalicylaldehyde with chloroacetone and potassium carbonate . This compound can also serve as a starting reagent for the synthesis of a new series of 1-(5-chloro-1-benzofuran-2-yl)ethanone-substituted chalcones .Molecular Structure Analysis
The InChI code for 1-(5-Chloro-1-benzofuran-2-yl)ethanone is 1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1-(5-Chloro-1-benzofuran-2-yl)ethanone are not detailed in the search results, it is known to be involved in the synthesis of chalcones .Physical And Chemical Properties Analysis
1-(5-Chloro-1-benzofuran-2-yl)ethanone is a solid at ambient temperature . It has a molecular weight of 194.62 .Scientific Research Applications
Antitumor Activity
Field
Application Summary
Benzofuran compounds have shown strong antitumor activities . They have been utilized as anticancer agents .
Antibacterial Activity
Field
Application Summary
Benzofuran compounds have demonstrated potent antibacterial properties .
Antioxidative Activity
Field
Application Summary
Benzofuran compounds have shown antioxidative activities .
Antiviral Activity
Field
Application Summary
Benzofuran compounds have demonstrated antiviral properties . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
Anti-parasitic Activity
Field
Application Summary
Benzofuran compounds have demonstrated anti-parasitic properties . They can be used to design and develop new potential therapeutic agents .
Anti-acetylcholine Activity
Field
Application Summary
Benzofuran compounds have shown anti-acetylcholine activities . This could potentially be used in the treatment of neurological disorders.
Bone Anabolic Agent
Field
Application Summary
Benzofuran compounds can be used as bone anabolic agents . This could potentially be used in the treatment of bone-related disorders.
Fluorescent Sensor for Analgesic
Field
Application Summary
Benzofuran compounds can be used as fluorescent sensors for analgesics . This could potentially be used in the detection and measurement of pain relief drugs.
Safety And Hazards
properties
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKKDXCKRYPNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384535 | |
Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-1-benzofuran-2-yl)ethanone | |
CAS RN |
1646-32-8 | |
Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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